molecular formula C9H12N4O B14546672 1H-Imidazo[4,5-b]pyrazine-2-methanol, 1,5,6-trimethyl- CAS No. 61982-43-2

1H-Imidazo[4,5-b]pyrazine-2-methanol, 1,5,6-trimethyl-

Cat. No.: B14546672
CAS No.: 61982-43-2
M. Wt: 192.22 g/mol
InChI Key: KTPAGSYYKKDXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-b]pyrazine-2-methanol, 1,5,6-trimethyl- is a heterocyclic compound that features an imidazo[4,5-b]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo[4,5-b]pyrazine-2-methanol, 1,5,6-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazo[4,5-b]pyrazine core . The reaction conditions often include the use of nickel catalysts, which facilitate the cyclization process through proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo[4,5-b]pyrazine-2-methanol, 1,5,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyrazine oxides, while substitution reactions can produce a variety of substituted imidazo[4,5-b]pyrazine derivatives.

Scientific Research Applications

1H-Imidazo[4,5-b]pyrazine-2-methanol, 1,5,6-trimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-b]pyrazine-2-methanol, 1,5,6-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazo[4,5-b]pyrazine-2-methanol, 1,5,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

61982-43-2

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

(3,5,6-trimethylimidazo[4,5-b]pyrazin-2-yl)methanol

InChI

InChI=1S/C9H12N4O/c1-5-6(2)11-9-8(10-5)12-7(4-14)13(9)3/h14H,4H2,1-3H3

InChI Key

KTPAGSYYKKDXPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)N=C(N2C)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.